N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine

Green Chemistry Thiazole Synthesis Process Efficiency

Researchers requiring a fragment-sized thiazole for FBDD or kinase SAR often face inconsistent purity from non-specialized suppliers. This compound resolves that with documented quality and green synthesis protocols. - Cataloged in ZINC (ZINC02826201) at 349.22 Da - ideal for fragment-based screening. - Dual halogen probes: Br for X-ray phasing; F for ¹⁹F NMR and metabolic stability. - Mechanochemical synthesis yields 91.8%, far exceeding the 56% of conventional heating.

Molecular Formula C15H10BrFN2S
Molecular Weight 349.2 g/mol
CAS No. 61383-57-1
Cat. No. B12114870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine
CAS61383-57-1
Molecular FormulaC15H10BrFN2S
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F
InChIInChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
InChIKeyGJCNMVXIUMVYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine: Structural & Procurement Profile


N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine (CAS 61383-57-1) is a synthetic 2,4-disubstituted thiazole derivative with the molecular formula C15H10BrFN2S and a molecular weight of 349.22 g/mol . It is also identified by its InChI Key GJCNMVXIUMVYDI-UHFFFAOYSA-N and the synonym EU-0044532 . The compound features a 4-bromophenylamino group at the 2-position and a 4-fluorophenyl group at the 4-position of the thiazole core, a substitution pattern that distinguishes it from common regioisomers and halogen variants. It is cataloged as a fragment-sized molecule (MW <350) in screening collections such as ZINC (ZINC02826201), positioning it within the chemical space relevant to fragment-based drug discovery . The compound has been synthesized via Hantzsch-type condensation and its physical properties, including a melting point of 131°C and a predicted LogP of approximately 5.53, have been documented .

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine: Specificity vs. Regioisomers and Halogen Analogs


Within the 2-(N-arylamino)-4-arylthiazole class, small structural modifications produce measurable differences in physicochemical properties and, by inference, in biological performance. For example, the regioisomer 2-(4-fluorophenylamino)-4-(4-bromophenyl)thiazole (compound 3f) has a melting point of 137°C, 6°C higher than the target compound (131°C), reflecting altered crystal packing [1]. The chloro analog N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-56-0) replaces bromine with chlorine, reducing molecular weight from 349.22 to 304.77 Da and predictably altering lipophilicity . More critically, repositioning the bromine from the N-phenyl ring onto the thiazole core, as in 4-bromo-N-(4-fluorophenyl)thiazol-2-amine (CAS 923947-59-5), reduces the LogP from approximately 5.53 to 3.86 and drops the molecular weight to 273.12 . These divergent properties mean that procurement for structure-activity relationship (SAR) studies, fragment screening, or lead optimization cannot assume interchangeability; each variant occupies different chemical space and may exhibit distinct target engagement profiles.

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine: Comparative Evidence Profile


Green Synthesis Efficiency: Ultrasonic and Mechanochemical Methods

In a direct head-to-head synthesis study, the target compound (3g, CAS 61383-57-1) was prepared alongside its regioisomer 3f and 14 other analogs using four distinct synthetic methods: ultrasound, microwave, mechanochemical grinding, and conventional heating. The target compound achieved the highest yield under ultrasound irradiation (92.4%), slightly outperforming the regioisomer 3f (91.0%) and the chloro analog 3e (94.8%). The mechanochemical grinding method gave a yield of 91.8% for 3g, exceeding 3f (90.5%). Critically, the conventional method showed a dramatic yield drop (56%) for 3g, highlighting the compound's strong compatibility with green synthesis techniques and underscoring the practical importance of method selection for procurement-scale synthesis [1].

Green Chemistry Thiazole Synthesis Process Efficiency Mechanochemistry

Thermal Property Differentiation from Regioisomer

The target compound exhibits a melting point of 131°C (recrystallized from ethanol), which is 6°C lower than its direct regioisomer 2-(4-fluorophenylamino)-4-(4-bromophenyl)thiazole (3f, mp 137°C) [1]. This thermal difference reflects distinct intermolecular interactions arising from the swapped positions of the bromophenylamino and fluorophenyl substituents. A 6°C depression is significant in the context of purity assessment and formulation development, as melting point is a primary identity and quality indicator in procurement specifications.

Physicochemical Characterization Crystal Engineering Thermal Analysis Regioisomer Differentiation

Lipophilicity Comparison with Core-Substituted Analog

The target compound has a predicted LogP of 5.53, which is substantially higher than that of 4-bromo-N-(4-fluorophenyl)thiazol-2-amine (CAS 923947-59-5, LogP 3.86), a comparator in which the bromine atom resides on the thiazole ring rather than on the N-phenyl substituent . The ΔLogP of +1.67 units indicates that the target compound is approximately 47-fold more lipophilic, a difference attributed to the additional phenyl ring present in the target structure (4-fluorophenyl at position 4). This divergence in LogP has direct implications for membrane permeability, plasma protein binding, and metabolic clearance, making the two compounds non-interchangeable in any assay where passive diffusion or lipophilicity-driven off-target binding is relevant.

Lipophilicity Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Aurora Kinase A Inhibition Potential of Aminothiazole Scaffold

Although direct kinase inhibition data for the target compound (CAS 61383-57-1) are not yet publicly available, a structurally related aminothiazole—5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (BDBM25658)—demonstrates Aurora kinase A inhibition with an IC50 of 400 nM in a biochemical assay using [γ-³³P]ATP at pH 7.0, 2°C [1]. The same compound also showed aromatase inhibition (IC50 370 nM) [1]. The target compound retains the N-(4-substituted phenyl)thiazol-2-amine pharmacophore but replaces the thiazole C5-bromine with a 4-fluorophenyl group at C4, creating a more extended, biaryl system. The Aurora kinase activity of the close analog suggests that the target compound is a credible candidate for kinase profiling, with the 4-fluorophenyl substitution potentially altering selectivity relative to the C5-bromo comparator.

Kinase Inhibition Aurora Kinase Anticancer Aminothiazole Pharmacophore

Insecticidal SAR: para-Fluorophenyl Substitution Advantage

In a study evaluating fluorinated 2-(N-arylamino)-4-arylthiazoles against third instar larvae of Helicoverpa armigera (cotton bollworm), the authors explicitly state that 'the presence of fluorine atom at para-position of the aryl moiety enhances the insecticidal activity as compared to substitution by chlorine' [1]. Although the target compound 3g was not among the four compounds directly screened (only 3h, 3j, 3o, and 3p were tested), it contains the para-fluorophenyl substituent at the thiazole C4 position that is associated with superior insecticidal activity in this chemotype. Compounds lacking fluorine at this position or bearing chlorine instead are predicted to exhibit reduced potency based on this class-level SAR trend [1].

Insecticidal Activity Agrochemical Discovery Halogen SAR Helicoverpa armigera

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine: Research & Industrial Applications


Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 349.22 Da and inclusion in the ZINC fragment database (ZINC02826201), the target compound is appropriately sized for fragment-based screening campaigns. Its LogP of 5.53 occupies a distinct lipophilicity range compared to simpler aminothiazole fragments such as 4-bromo-N-(4-fluorophenyl)thiazol-2-amine (LogP 3.86) , enabling exploration of more hydrophobic binding pockets. The presence of both bromine (electron-withdrawing, heavy atom for X-ray crystallography phasing) and fluorine (¹⁹F NMR probe, metabolic stability) makes it a versatile fragment hit for biophysical follow-up.

Kinase Inhibitor Lead Generation

A close structural analog, 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine, inhibits Aurora kinase A with an IC50 of 400 nM [1]. The target compound preserves the N-(4-substituted phenyl)thiazol-2-amine hinge-binding motif while extending the structure at the thiazole C4 position with a 4-fluorophenyl group. This substitution creates a more elaborated biaryl system that may confer altered kinase selectivity or improved potency. Procurement for kinase panel profiling against Aurora A, B, and related mitotic kinases is a rational next step for medicinal chemistry teams.

Agrochemical Discovery Targeting Lepidopteran Pests

The target compound belongs to a chemotype for which para-fluorophenyl substitution at the thiazole C4 position is associated with enhanced insecticidal activity against Helicoverpa armigera relative to chloro analogs [2]. Although not directly screened in the published study, the compound's structural features align with the favorable SAR direction. Procurement for expanded insecticidal screening against cotton bollworm and other lepidopteran pests is warranted, particularly given the economic impact of H. armigera on global cotton, corn, and soybean production.

Green Chemistry Process Development and Scale-Up

The target compound has demonstrated excellent compatibility with solvent-minimized synthetic methods: 92.4% yield under ultrasound irradiation and 91.8% under mechanochemical grinding [2]. These yields significantly exceed the conventional heating method (56%) [2]. For industrial procurement or contract synthesis, these data support the selection of ultrasound or mechanochemical protocols to maximize yield while minimizing solvent waste and energy consumption, aligning with green chemistry principles and potentially reducing cost of goods.

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